6-[6-(4-Fluorophenyl)-4-phenylpyridin-2-yl]oxyhexanoic acid
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Overview
Description
6-[6-(4-Fluorophenyl)-4-phenylpyridin-2-yl]oxyhexanoic acid is a complex organic compound with a unique structure that includes a pyridine ring substituted with fluorophenyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[6-(4-Fluorophenyl)-4-phenylpyridin-2-yl]oxyhexanoic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acid derivatives with halides in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-[6-(4-Fluorophenyl)-4-phenylpyridin-2-yl]oxyhexanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
6-[6-(4-Fluorophenyl)-4-phenylpyridin-2-yl]oxyhexanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[6-(4-Fluorophenyl)-4-phenylpyridin-2-yl]oxyhexanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-[6-(4-Fluorophenyl)-4-phenylpyridin-2-yl]oxyhexanoic acid is unique due to its specific substitution pattern and the presence of both fluorophenyl and phenyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
141747-54-8 |
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Molecular Formula |
C23H22FNO3 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
6-[6-(4-fluorophenyl)-4-phenylpyridin-2-yl]oxyhexanoic acid |
InChI |
InChI=1S/C23H22FNO3/c24-20-12-10-18(11-13-20)21-15-19(17-7-3-1-4-8-17)16-22(25-21)28-14-6-2-5-9-23(26)27/h1,3-4,7-8,10-13,15-16H,2,5-6,9,14H2,(H,26,27) |
InChI Key |
BGDZTYGXZZTYSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)OCCCCCC(=O)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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